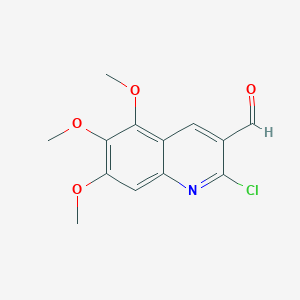

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-10-5-9-8(11(18-2)12(10)19-3)4-7(6-16)13(14)15-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNANKCDLJBKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=C(C(=NC2=C1)Cl)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355965 | |

| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-25-9 | |

| Record name | 2-Chloro-5,6,7-trimethoxy-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68236-25-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This heterocyclic compound serves as a versatile intermediate in the synthesis of more complex molecules with significant potential in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted quinoline, a class of compounds known for a wide range of biological activities.[1] The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes it a valuable building block for synthesizing fused heterocyclic systems and other derivatives.[2][1][3][4]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 68236-25-9 | [5][6][7] |

| Molecular Formula | C₁₃H₁₂ClNO₄ | [5][6][7] |

| Molecular Weight | 281.69 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde | [7] |

Synthesis and Experimental Protocols

The most common and effective method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[8][10][11]

-

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF) under constant stirring.

-

Reaction: The corresponding 3,4,5-trimethoxyacetanilide is added portion-wise to the prepared Vilsmeier reagent.

-

Heating: The reaction mixture is then heated, typically at a temperature between 60-80 °C, for several hours (e.g., 15-16 hours) to ensure the completion of the cyclization and formylation.[8][11]

-

Work-up: After cooling to room temperature, the mixture is carefully poured into crushed ice water.

-

Isolation: The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water to remove impurities, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a petroleum ether/ethyl acetate mixture, to yield the pure this compound.[10][12]

Chemical Reactivity and Applications

The molecule possesses two primary reactive sites, making it a versatile precursor for a wide array of derivatives. The reactions can be classified based on the functional group involved.[1][4]

-

Aldehyde Group Reactions: The formyl group can undergo condensation, reduction, and oxidation reactions to introduce new functionalities.

-

Chloro Group Reactions: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various substituents like amines, thiols, or morpholine.

-

Combined Reactions: Many synthetic strategies involve reactions at both the aldehyde and chloro groups to construct complex fused heterocyclic systems.

Biological Context and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[2][1] While specific biological data for this compound is not widely published, its structural analogs have shown significant activity. For instance, related indolo[2,3-b]quinoline derivatives have been investigated as anticancer agents that modulate critical cell signaling pathways.[13]

One such crucial pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and growth. The development of inhibitors targeting this pathway is a major focus in oncology drug discovery. The 2-chloroquinoline-3-carbaldehyde scaffold provides a foundation for designing novel molecules that could potentially modulate this pathway.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[5]

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if inhaled (H332).[5]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection (P280).[5]

-

Use only outdoors or in a well-ventilated area (P271).[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing (P304+P340).[5]

-

Store in a well-ventilated place and keep the container tightly closed (P403+P233).[5]

-

This compound is intended for research use only and is not for diagnostic or therapeutic use.[6] A complete Safety Data Sheet (SDS) should be consulted before handling.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. ijsr.net [ijsr.net]

- 9. chemijournal.com [chemijournal.com]

- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1][2][3] Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3] The compound this compound is a specific derivative that belongs to this important class of heterocycles.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound. Due to the presence of two highly reactive functional groups—a chloro substituent at the 2-position and a carbaldehyde group at the 3-position—this molecule serves as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems and derivative libraries.[2] This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis and application of novel quinoline-based compounds.

Molecular Structure and Properties

This compound is characterized by a quinoline core substituted with a chlorine atom, a carbaldehyde group, and three methoxy groups on the benzene ring.

Chemical Structure:

All quantitative and identifying data for the molecule are summarized in the table below.

Table 1: Molecular Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 68236-25-9 | [4][5][6] |

| Molecular Formula | C₁₃H₁₂ClNO₄ | [4][5][6] |

| Molecular Weight | 281.69 g/mol | [5][6] |

| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde |[4] |

Synthesis

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][7][8] This reaction involves the formylation and subsequent cyclization of an appropriate N-substituted acetanilide using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[1]

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes, adapted for the target molecule.

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath. Freshly distilled phosphorus oxychloride (POCl₃) is added dropwise with constant stirring, ensuring the temperature does not exceed 10°C. The mixture is stirred for an additional hour at low temperature to form the Vilsmeier-Haack adduct.[9][10]

-

Reaction: The precursor, N-(3,4,5-trimethoxyphenyl)acetamide, is added portion-wise to the prepared Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated, typically in a water bath at 70-90°C, for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[7][11]

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with vigorous stirring. The resulting precipitate, which is the crude product, is collected by filtration, washed thoroughly with water, and dried.[10][11]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[9][10]

Spectroscopic and Crystallographic Data

While specific experimental spectroscopic and crystallographic data for this compound are not prevalent in the surveyed literature, data from closely related analogs provide valuable reference points for characterization.

Spectroscopic Characterization (Analog Data)

The following table summarizes key spectroscopic data for a structurally similar compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The spectral features are expected to be comparable, with additional signals corresponding to the C5 and C7 methoxy groups for the target molecule.

Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde

| Data Type | Key Peaks / Signals (δ ppm or ν cm⁻¹) | Reference(s) |

|---|---|---|

| ¹H NMR | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 & H-7, Ar-H), 6.74 (s, H-5, Ar-H), 3.40 (s, 3H, OCH₃) | [8] |

| IR (KBr) | 2731, 2677 (Aldehyde C-H stretch), 1636 (C=O stretch), 1474-1600 (Aromatic C=C stretch) |[8] |

Crystallographic Data (Analog Data)

Single-crystal X-ray diffraction data for analogous compounds confirm the planarity of the quinoline ring system. The table below presents crystallographic data for two related structures.

Table 3: Crystallographic Data for Analogous 2-Chloroquinoline-3-carbaldehydes

| Parameter | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 2-Chloro-8-methoxyquinoline-3-carbaldehyde |

|---|---|---|

| Reference | [10] | [12] |

| Molecular Formula | C₁₁H₈ClNO₂ | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.63 | 221.63 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.7072 (9) | 14.4763 (8) |

| b (Å) | 14.3474 (13) | 3.9246 (2) |

| c (Å) | 9.3487 (10) | 17.6295 (9) |

| β (˚) | 109.415 (2) | 104.802 (3) |

| Volume (ų) | 974.98 (18) | 968.36 (9) |

| Z | 4 | 4 |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its chloro and aldehyde functional groups. This dual reactivity allows it to be used as a scaffold for generating diverse molecular architectures.

-

Reactions at the C2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. It can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield a wide range of 2-substituted quinoline derivatives.

-

Reactions at the C3-Aldehyde Group: The carbaldehyde group is a versatile handle for numerous chemical transformations. It can undergo condensation reactions with amines to form Schiff bases, reduction to a primary alcohol, oxidation to a carboxylic acid, and participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.

Biological Activity

While the broader class of quinoline compounds is well-documented for its diverse pharmacological activities, no specific biological studies or signaling pathway analyses for this compound have been reported in the reviewed scientific literature. Its structural features suggest it could be a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The trimethoxy substitution pattern, in particular, is found in several natural products and pharmacologically active molecules, suggesting that derivatives of this scaffold may possess interesting biological properties worthy of investigation.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its preparation is reliably achieved through the Vilsmeier-Haack reaction. Although direct experimental data for this specific molecule is limited, characterization can be guided by data from closely related analogs. The true potential of this compound lies in its role as a versatile building block, offering two distinct and reactive sites for chemical modification. Future research should focus on the full spectroscopic and crystallographic characterization of the title compound, followed by the exploration of its reactivity to generate novel derivative libraries for evaluation in biological and materials science applications.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsr.net [ijsr.net]

- 9. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 2-Chloro-8-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 2-chloroquinoline-3-carbaldehyde and its derivatives are particularly valuable synthetic intermediates. This technical guide focuses on 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde , providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development. The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position, combined with the electron-donating methoxy groups on the benzene ring, makes this molecule a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic value.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 68236-25-9 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₄ | [1] |

| Molecular Weight | 281.69 g/mol | [1] |

Synthesis

The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

For the synthesis of this compound, the logical starting material would be N-(3,4,5-trimethoxyphenyl)acetamide.

General Experimental Protocol (Vilsmeier-Haack Reaction)

The following is a generalized protocol based on the synthesis of similar 2-chloroquinoline-3-carbaldehydes. Optimization may be required for the specific target molecule.

Materials:

-

N-(3,4,5-trimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate solution (saturated) or Sodium hydroxide solution

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

-

To this mixture, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for several hours (the reaction progress should be monitored by thin-layer chromatography).[2]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[4]

-

A precipitate should form. If no precipitate forms, or to ensure complete precipitation, neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.[4]

-

Filter the resulting solid, wash it thoroughly with water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[2]

Reaction Workflow

Spectroscopic Data (Expected)

While specific spectroscopic data for this compound is not available in the reviewed literature, the following table presents expected characteristic peaks based on data from closely related methoxy-substituted 2-chloroquinoline-3-carbaldehydes.

| Spectroscopy | Expected Peaks/Signals | Interpretation |

| ¹H NMR | δ ~10.5 ppm (s, 1H)δ ~8.8 ppm (s, 1H)δ ~7.0-7.5 ppm (s, 1H)δ ~3.9-4.1 ppm (s, 9H) | Aldehyde proton (CHO)Proton at C4 of the quinoline ringProton at C8 of the quinoline ringMethoxy protons (3 x -OCH₃) |

| ¹³C NMR | δ ~190 ppmδ ~150-160 ppmδ ~140-150 ppmδ ~110-140 ppmδ ~55-65 ppm | Carbonyl carbon (CHO)Carbons attached to oxygen and nitrogenQuaternary carbons in the quinoline ringAromatic carbonsMethoxy carbons (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1690 cm⁻¹~2850, ~2750 cm⁻¹~1600, ~1500 cm⁻¹~1200-1000 cm⁻¹~750-850 cm⁻¹ | C=O stretching of the aldehydeC-H stretching of the aldehydeC=C stretching of the aromatic ringC-O stretching of the methoxy groupsC-Cl stretching |

| Mass Spec (EI) | M⁺ peak at m/z 281/283 | Molecular ion peak showing isotopic pattern for chlorine (³⁵Cl/³⁷Cl) |

Potential Applications in Drug Development

Quinoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5] The structural features of this compound suggest it could be a valuable scaffold for developing novel therapeutic agents.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[6][7][8] These include the inhibition of key signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathways Targeted by Quinoline Derivatives:

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Several quinoline-based molecules have been developed as inhibitors of kinases within this pathway.[9]

-

EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinoline derivatives have been designed to inhibit these receptor tyrosine kinases.[9]

-

c-Met Signaling: The c-Met receptor and its ligand HGF are implicated in tumor invasion and metastasis. This pathway is another potential target for quinoline-based inhibitors.[9]

-

Tubulin Polymerization: Some quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Synthetic Versatility for Drug Discovery

The chloro and aldehyde functionalities of this compound are amenable to a wide range of chemical transformations, allowing for the generation of diverse compound libraries for high-throughput screening.

-

Nucleophilic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce a variety of substituents.

-

Aldehyde Chemistry: The carbaldehyde group can undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases and hydrazones, leading to a vast array of derivatives.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While specific biological data for this particular molecule is currently limited, the extensive research on related quinoline derivatives suggests that it holds significant potential, particularly in the development of new anticancer agents. The synthetic accessibility via the Vilsmeier-Haack reaction and the potential for diverse chemical modifications make it an attractive scaffold for further investigation by researchers in the fields of medicinal chemistry and drug development. Future studies should focus on the synthesis and thorough biological evaluation of derivatives of this compound to explore its full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive guide to understanding and determining the solubility of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a detailed experimental protocol for researchers to ascertain the solubility profile of the compound.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current gap in quantitative solubility data by providing a framework for its experimental determination.

Inferred Qualitative Solubility

| Solvent System | Inferred Solubility | Basis of Inference |

| Ethyl Acetate | Soluble to sparingly soluble | Commonly used for recrystallization of chloroquinoline-carbaldehydes. |

| Petroleum Ether / Ethyl Acetate | Likely sparingly soluble | Used as a mixed solvent system for recrystallization of a similar compound, indicating differential solubility. |

| Dichloromethane (DCM) | Likely soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Acetone | Likely soluble | A polar aprotic solvent often used in organic synthesis and purification. |

| Ethanol / Methanol | Likely soluble to sparingly soluble | Polar protic solvents that can dissolve a range of organic molecules. |

| Hexane | Likely insoluble to sparingly soluble | A nonpolar solvent; solubility would depend on the overall polarity of the molecule. |

| Water | Likely insoluble | The presence of a chloro- group and multiple methoxy groups on a quinoline core suggests low aqueous solubility. |

Experimental Protocol for Solubility Determination

This section outlines a general procedure for the qualitative and semi-quantitative determination of the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., ethyl acetate, acetone, dichloromethane, methanol, ethanol, hexane, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes and graduated cylinders

-

Water bath or heating block

-

Filtration apparatus (syringe filters or filter paper and funnel)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.2. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of a different organic solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid.

-

Classification: Classify the solubility based on visual observation:

-

Soluble: No visible solid particles.

-

Sparingly soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

3.3. Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate, albeit still approximate, measure of solubility.

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for continuous agitation.

-

Phase Separation: Allow the vial to stand undisturbed until any undissolved solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the dissolved solid.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of solvent used for dissolution (mL))

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Technical Guide: Spectroscopic and Synthetic Overview of 2-Chloroquinoline-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic and synthetic aspects of 2-chloroquinoline-3-carbaldehydes, with a specific focus on providing a framework for understanding the characteristics of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 68236-25-9), this guide furnishes detailed information on closely related analogues. The provided data on these analogues, synthesized predominantly via the Vilsmeier-Haack reaction, serves as a valuable reference for researchers working with this class of compounds. This document outlines a general experimental protocol for the synthesis and presents the spectroscopic data for several substituted 2-chloroquinoline-3-carbaldehydes in structured tables. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram.

Introduction

2-Chloroquinoline-3-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules and functional materials. The presence of the chloro, aldehyde, and quinoline moieties provides multiple reaction sites for further chemical transformations. While the specific compound this compound is commercially available, detailed public-domain spectroscopic characterization data remains elusive. This guide aims to bridge this gap by providing a thorough analysis of its close chemical relatives.

Synthesis of 2-Chloroquinoline-3-carbaldehydes

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of an appropriate acetanilide derivative using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes based on protocols for similar compounds.[1][2]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to chilled (0-5 °C) N,N-dimethylformamide under an inert atmosphere with constant stirring.[2]

-

The appropriate substituted acetanilide is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is heated, typically in the range of 60-80 °C, for several hours (e.g., 8-16 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).[1][2]

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.[2]

-

The resulting precipitate, the crude 2-chloroquinoline-3-carbaldehyde, is collected by filtration.

-

The crude product is washed thoroughly with water to remove any remaining salts and DMF.

-

The product is then dried and can be further purified by recrystallization, typically from ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[1]

Synthesis Workflow Diagram

The logical workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes is depicted in the following diagram.

Caption: Vilsmeier-Haack reaction workflow for synthesizing 2-chloroquinoline-3-carbaldehydes.

Spectroscopic Data of Analogous Compounds

While specific data for this compound is not available, the following tables summarize the spectroscopic data for several structurally related 2-chloroquinoline-3-carbaldehyde derivatives. This data provides a valuable reference for predicting the spectral characteristics of the target compound.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |

| 2-Chloroquinoline-3-carbaldehyde | CDCl₃ | 10.57 (s, 1H, CHO), 8.77 (s, 1H, H-4), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz) | [4] |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | DMSO | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4), 7.34-7.37 (m, 2H, H-7, H-8), 6.74 (s, H-5), 3.40 (s, 3H, OCH₃) | [1] |

| 2,6-Dichloroquinoline-3-carbaldehyde | CDCl₃ | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, H-7), 7.6 (d, H-8), 7.23 (s, H-5) | [1] |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | CDCl₃ | 10.10 (s, 1H), 8.23 (s, 1H), 8.12 (m, 2H), 8.04 (d, J = 8.7 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.74 (s, 3H) | [5] |

Based on this data, for this compound, one would expect the aldehyde proton to appear as a singlet downfield (around δ 10-11 ppm). The aromatic protons would show characteristic splitting patterns, and the three methoxy groups would likely appear as singlets in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

| 2,6-Dichloroquinoline-3-formyl | CDCl₃ | 189.49 (CHO), other peaks not specified | [6] |

| 2-Chloro-8-nitroquinoline-3-formyl | CDCl₃ | 189.31 (CHO), other peaks not specified | [6] |

| 2-Methylquinoline-6-carbaldehyde | CDCl₃ | 191.5, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 25.72 | [5] |

The aldehyde carbon in this compound is expected to have a chemical shift in the range of δ 189-192 ppm. The carbons of the quinoline ring and the methoxy groups would appear at their characteristic chemical shifts.

IR Spectroscopic Data

| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Nujol | 1685 (C=O), 1575, 1045, 760, 745 | [4] |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | KBr | 1636 (C=O), 1474-1600 (Aromatic), 2731, 2677 (Aldehyde C-H) | [1] |

| 2,6-Dichloroquinoline-3-carbaldehyde | KBr | 1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (Aldehyde C-H) | [1] |

For this compound, a strong carbonyl (C=O) stretching band is expected in the region of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The characteristic C-H stretching of the aldehyde group would likely appear as two weak bands between 2700 and 2900 cm⁻¹. Additionally, C-O stretching bands for the methoxy groups would be present.

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound is not available. However, for a related compound, 2-methylquinoline-6-carbaldehyde, the calculated m/z for [M+H]⁺ is 172.1, and the found value is 172.0.[5] For this compound (C₁₃H₁₂ClNO₄), the expected exact mass is approximately 281.0455 g/mol . Mass spectrometry would be expected to show a molecular ion peak corresponding to this mass, along with characteristic isotopic patterns for the chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group, methoxy groups, and other fragments from the quinoline core.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization. The detailed experimental protocol for the Vilsmeier-Haack reaction offers a reliable method for its preparation. Furthermore, the compiled spectroscopic data of closely related analogues provides a strong basis for predicting the NMR, IR, and MS characteristics of the target compound. Researchers and drug development professionals can utilize this information to guide their synthetic efforts and to aid in the structural elucidation of this and similar quinoline derivatives.

References

Theoretical and Experimental Insights into 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and experimental overview of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, a functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of the broader class of 2-chloroquinoline-3-carbaldehydes and their substituted analogs to present a detailed analysis. The guide covers its synthesis, predicted physicochemical and spectroscopic properties, potential reactivity, and prospective biological significance. Experimental protocols for the synthesis of related compounds are detailed, and logical workflows are visualized to aid in the design of future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] The 2-chloroquinoline-3-carbaldehyde scaffold is a particularly versatile synthetic intermediate due to the presence of two reactive functional groups: a chloro group at the 2-position susceptible to nucleophilic substitution and an aldehyde group at the 3-position that can undergo a wide range of transformations.[2] These compounds have been extensively used in the synthesis of fused heterocyclic systems with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3]

The subject of this guide, this compound, is a unique derivative featuring three methoxy groups on the benzene ring. These electron-donating groups are expected to modulate the electronic properties and biological activity of the quinoline core. While specific research on this molecule is sparse, studies on other 5,6,7-trimethoxy quinoline derivatives have highlighted their potential as anticancer agents and tubulin polymerization inhibitors.[4][5] This guide aims to consolidate the available information on related compounds to provide a robust theoretical framework for researchers interested in this compound.

Physicochemical and Spectroscopic Data

General Properties

| Property | Value | Source |

| CAS Number | 68236-25-9 | [6] |

| Molecular Formula | C₁₃H₁₂ClNO₄ | [6] |

| Molecular Weight | 281.69 g/mol | [6] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound, inferred from data reported for other substituted 2-chloroquinoline-3-carbaldehydes.[7][8]

Table 2.2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | Aldehyde proton (-CHO) |

| ~8.7 | Singlet | H-4 proton of quinoline ring |

| ~7.0-7.5 | Singlet | H-8 proton of quinoline ring |

| ~4.0 | Singlet | Methoxy protons (-OCH₃) at C5, C6, C7 |

Table 2.2.2: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1690 | Aldehyde C=O stretch |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~760 | C-Cl stretch |

Crystallographic Data of Analogous Compounds

While the crystal structure of this compound has not been reported, the structures of 2-chloro-6-methoxyquinoline-3-carbaldehyde[9] and 2-chloro-8-methoxyquinoline-3-carbaldehyde[1] have been determined. These studies reveal that the quinoline ring system is nearly planar, with the formyl group slightly twisted out of the plane. A similar geometry can be expected for the title compound.

Table 2.3.1: Crystallographic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde [9]

| Parameter | Value |

| Formula | C₁₁H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7072 (9) |

| b (Å) | 14.3474 (13) |

| c (Å) | 9.3487 (10) |

| β (°) | 109.415 (2) |

| Volume (ų) | 974.98 (18) |

Table 2.3.2: Crystallographic Data for 2-chloro-8-methoxyquinoline-3-carbaldehyde [1]

| Parameter | Value |

| Formula | C₁₁H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4763 (8) |

| b (Å) | 3.9246 (2) |

| c (Å) | 17.6295 (9) |

| β (°) | 104.802 (3) |

| Volume (ų) | 968.36 (9) |

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][10][11][12] This reaction involves the formylation of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

General Vilsmeier-Haack Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be adapted for the synthesis of this compound from N-(3,4,5-trimethoxyphenyl)acetamide.

Materials:

-

N-(3,4,5-trimethoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

To this mixture, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8]

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate of this compound should form.

-

Filter the solid product, wash it thoroughly with cold water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[13]

Logical Workflow for Synthesis

References

- 1. 2-Chloro-8-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. ijsr.net [ijsr.net]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. rsc.org [rsc.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of complex molecular architectures. Their inherent reactivity, stemming from the electrophilic aldehyde group and the quinoline nucleus, has made them indispensable building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of quinoline-3-carbaldehydes, with a particular focus on the seminal synthetic methodologies that have enabled their widespread accessibility. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

A Historical Overview: The Emergence of a Key Synthetic Intermediate

The story of quinoline-3-carbaldehydes is intrinsically linked to the development of powerful formylation reactions in organic chemistry. While the quinoline core was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the specific introduction of a carbaldehyde group at the 3-position is a more recent chapter in its extensive history.[1]

The advent of the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, laid the fundamental groundwork for the synthesis of these compounds.[2] This reaction, which involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)), proved to be a transformative tool.

However, it was the pioneering work of O. Meth-Cohn and his collaborators in the late 1970s and early 1980s that truly unlocked the synthetic potential of a specific and highly useful class of these compounds: 2-chloroquinoline-3-carbaldehydes .[2][3] Their systematic investigation into the Vilsmeier-Haack reaction of readily available acetanilides established an efficient and versatile route to these crucial intermediates.[3][4] This "Meth-Cohn synthesis" represented a significant breakthrough, providing a straightforward pathway to a quinoline scaffold functionalized with both a reactive aldehyde group at the 3-position and a synthetically versatile chlorine atom at the 2-position. A 1981 publication by Meth-Cohn, Narine, and Tarnowski in the Journal of the Chemical Society, Perkin Transactions 1, stands as a landmark paper detailing this methodology.[4] Reviews of the chemistry of 2-chloroquinoline-3-carbaldehydes have documented the extensive synthetic utility of these compounds in the years following this seminal work.[5][6][7]

Key Synthetic Methodology: The Vilsmeier-Haack-Meth-Cohn Synthesis

The Vilsmeier-Haack reaction, as refined by Meth-Cohn for the synthesis of 2-chloroquinoline-3-carbaldehydes, is a one-pot procedure that proceeds through a series of chlorination, formylation, and cyclization steps.[8][9] The reaction of an acetanilide with the Vilsmeier reagent (a chloroiminium salt) leads to the formation of the quinoline ring system with the desired functionalities.

Reaction Mechanism

The generally accepted mechanism for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a multi-step process. The Vilsmeier reagent, a potent electrophile, is first generated in situ from DMF and POCl₃. This reagent then reacts with the acetanilide, leading to a cascade of events culminating in the cyclization to the quinoline ring.

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Quantitative Data Summary

The Meth-Cohn synthesis and its variations have been shown to be effective for a range of substituted acetanilides, providing good to excellent yields of the corresponding 2-chloroquinoline-3-carbaldehydes. The table below summarizes representative quantitative data from the literature.

| Starting Acetanilide (Substituent) | Reaction Conditions | Yield (%) | Reference |

| Acetanilide | DMF, POCl₃, 80-90 °C, 4h | 60-80 | [10][11] |

| 4-Methylacetanilide | DMF, POCl₃, 80-90 °C, 4-10h | 75 | |

| 4-Methoxyacetanilide | DMF, POCl₃, 80-90 °C | 85 | |

| 4-Chloroacetanilide | DMF, POCl₃, 80-90 °C | 70 | [11] |

| 3-Methylacetanilide | DMF, POCl₃, 80-90 °C | 78 | |

| 3-Methoxyacetanilide | DMF, POCl₃, 80-90 °C | 88 |

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The following protocol is a representative example of the Meth-Cohn procedure for the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde.

Materials:

-

4-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 4-methylacetanilide (1 mmol) and N,N-dimethylformamide (3 mmol) is cooled in an ice bath with continuous stirring for 20 minutes.

-

Phosphorus oxychloride (15 mmol) is added dropwise to the cooled mixture via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 7-10 hours under a condenser with cold water circulation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration and washed thoroughly with cold water.

-

The crude product is then recrystallized from ethanol to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

The Rieche Formylation: An Alternative Approach

Another notable formylation method is the Rieche formylation, discovered by Alfred Rieche in 1960. This reaction utilizes dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to formylate electron-rich aromatic compounds. While the Vilsmeier-Haack reaction has been more prominently applied to the synthesis of quinoline-3-carbaldehydes, the Rieche formylation represents an alternative, albeit less commonly employed, pathway for the introduction of a formyl group onto aromatic systems.

Applications and Future Outlook

The discovery and development of efficient synthetic routes to quinoline-3-carbaldehydes have had a profound impact on drug discovery and materials science. These compounds serve as key starting materials for the synthesis of a diverse range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][5] The aldehyde functionality allows for a plethora of chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, enabling the construction of complex heterocyclic systems.

Caption: Synthetic utility of quinoline-3-carbaldehydes.

The continued exploration of the chemistry of quinoline-3-carbaldehydes is expected to yield novel compounds with enhanced therapeutic properties and unique material characteristics. The development of more sustainable and atom-economical synthetic methods will further expand the accessibility and utility of this important class of heterocyclic compounds.

References

- 1. newsama.com [newsama.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. ijsr.net [ijsr.net]

- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to C13H12ClNO4: The Chemistry and Biological Potential of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C13H12ClNO4, identified as methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate . This document delves into its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Compound Identification and Physicochemical Properties

The chemical formula C13H12ClNO4 corresponds to methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. Another identified isomer is [Amino(diphenyl)methyl] perchlorate. This guide will focus on the quinoline derivative due to the significant role of the quinoline scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C13H12ClNO4 | - |

| Molecular Weight | 281.69 g/mol | - |

| IUPAC Name | methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate | - |

| CAS Number | 1406149-44-7, 1019559-34-2 | - |

| Appearance | Bright yellow or orange solid | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[1] |

| Melting Point | 132.0 to 136.0 °C | 4-Chloro-6,7-dimethoxyquinoline[2] |

| Boiling Point | 325.2±37.0 °C (Predicted) | 4-Chloro-6,7-dimethoxyquinoline[2] |

| Density | 1.265±0.06 g/cm³ (Predicted) | 4-Chloro-6,7-dimethoxyquinoline[2] |

| Solubility | Soluble in DMSO, Methanol (Slightly) | 4-Chloro-6,7-dimethoxyquinoline[2] |

Synthesis of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

The synthesis of the core scaffold, 4-chloro-6,7-dimethoxyquinoline, is a crucial first step. A common route involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. The subsequent esterification to yield the final product is a standard procedure in organic synthesis.

Synthesis of the Precursor: 4-chloro-6,7-dimethoxyquinoline

A general and scalable synthesis of 4-chloro-6,7-dimethoxyquinoline has been reported, starting from 3,4-dimethoxyacetophenone. The workflow involves nitration, condensation, reductive cyclization, and finally, chlorination.[3]

Experimental Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline [3]

-

Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone.

-

Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

-

Reductive Cyclization: The propenone derivative undergoes hydrogenation, for example, using a Raney Nickel or Palladium on carbon catalyst, to afford 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination: The 4-hydroxyquinoline is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6,7-dimethoxyquinoline. The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate.

Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (A closely related analog)

A detailed protocol for the synthesis of the related methyl 4-chloro-7-methoxyquinoline-6-carboxylate has been documented.[4]

Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate [4]

-

To a solution of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1 equivalent) in thionyl chloride (used as both reagent and solvent), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The reaction mixture is heated to reflux (approximately 90 °C) for 1 hour, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and concentrated to dryness.

-

The residue is dissolved in ice water and extracted with ethyl acetate followed by dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

-

Purification is achieved through recrystallization or column chromatography to yield methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a solid.

Synthesis Workflow

Caption: General synthetic pathway for methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, proceeding through the key intermediate 4-chloro-6,7-dimethoxyquinoline.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. Below is a summary of expected and reported spectroscopic features for the title compound and its close analogs.

Table 2: Spectroscopic Data

| Technique | Data for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[4] | Predicted Data for Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |

| ¹H NMR (400 MHz, DMSO-d6), δ (ppm) | 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 8.83 (d, J = 4.77 Hz, 1H) | Signals corresponding to two methoxy groups, a methyl ester, and aromatic protons on the quinoline core are expected. |

| ¹³C NMR | Not available | Resonances for the carbonyl carbon of the ester, aromatic carbons, methoxy carbons, and the methyl ester carbon are anticipated. |

| IR (KBr) , νmax (cm⁻¹) | Not available | Characteristic peaks for C=O stretching (ester), C-O stretching (ethers and ester), C=C and C=N stretching (aromatic rings), and C-Cl stretching are expected. |

| Mass Spectrometry (ESI), m/z | Not available | A prominent [M+H]⁺ peak at approximately 282.7 and a sodium adduct [M+Na]⁺ at approximately 304.7 are expected. Fragmentation would likely involve the loss of the methyl ester group, methoxy groups, and the chlorine atom.[5] |

Biological Activity

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6] The subject molecule, methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, is reported to be an intermediate in the synthesis of antitumor and antimalarial agents.[6]

Anticancer Potential

Derivatives of the 4-chloro-6,7-dimethoxyquinoline scaffold have shown significant potential as anticancer agents, primarily by acting as tyrosine kinase inhibitors.[1] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to cancer.

Signaling Pathway

Caption: Mechanism of action of quinoline-based tyrosine kinase inhibitors.

Cytotoxicity Evaluation

The cytotoxicity of novel compounds is a primary screening step in drug discovery. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay [7][8]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, with the chemical formula C13H12ClNO4, is a quinoline derivative with significant potential in the field of medicinal chemistry. Its core structure is a key building block for the synthesis of targeted anticancer therapies. While specific biological data for this exact compound is not extensively available in the public domain, the known activities of related quinoline derivatives suggest that it warrants further investigation as a potential therapeutic agent. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and similar molecules. Further studies are encouraged to elucidate its precise biological mechanisms and to evaluate its efficacy and safety profile in preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-CHLORO-6,7-DIMETHOXYQUINOLINE manufacturers and suppliers in india [chemicalbook.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a highly functionalized quinoline derivative that serves as a versatile precursor in the synthesis of a variety of fused heterocyclic systems. The presence of a reactive chlorine atom at the 2-position, an aldehyde group at the 3-position, and electron-donating methoxy groups on the benzene ring makes it an excellent building block for constructing novel polycyclic molecules. These resulting heterocyclic structures, such as pyrazolo[4,3-c]quinolines, isoxazolo[4,5-c]quinolines, and thieno[3,2-c]quinolines, are of significant interest in medicinal chemistry due to their potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This document provides detailed application notes and generalized experimental protocols for the synthesis of key heterocyclic scaffolds from this compound. While specific experimental data for this particular substituted quinoline is limited in the available literature, the provided protocols are based on established methods for analogous 2-chloroquinoline-3-carbaldehydes and serve as a robust starting point for synthesis, which may require further optimization.[1][3][4]

Synthesis of 8,9,10-Trimethoxy-1H-pyrazolo[4,3-c]quinolines

The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate or substituted hydrazines is a common method for the synthesis of the pyrazolo[4,3-c]quinoline scaffold.[1] The reaction typically proceeds through initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to yield the fused pyrazole ring.

Application Notes:

-

Reaction Mechanism: The reaction involves the formation of a Schiff base between the aldehyde and hydrazine, followed by cyclization where the distal nitrogen of the hydrazine displaces the chlorine at the C2 position of the quinoline ring.[1]

-

Reagents: Hydrazine hydrate is commonly used for the synthesis of N-unsubstituted pyrazoloquinolines. Phenylhydrazine and other substituted hydrazines can be used to introduce substituents on the pyrazole nitrogen.[1]

-

Solvents and Catalysts: The reaction is often carried out in polar protic solvents like ethanol or acetic acid. In some cases, a base such as pyridine may be used to facilitate the cyclization step, particularly when using hydrazine salts.[1][3]

Quantitative Data Summary

Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.

| Reactant | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux | 4-8 | 75-90 |

| Phenylhydrazine | Nitrobenzene | Pyridine (cat.) | 180-200 | 2-4 | 60-80 |

| Methylhydrazine | Acetic Acid | None | Reflux | 6-10 | 70-85 |

Experimental Protocol: General Procedure for the Synthesis of 8,9,10-Trimethoxy-1H-pyrazolo[4,3-c]quinoline

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

-

Reaction Conditions: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis of 7,8,9-Trimethoxyisoxazolo[4,5-c]quinolines

The reaction with hydroxylamine hydrochloride provides a direct route to the isoxazolo[4,5-c]quinoline core. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization.

Application Notes:

-

Reaction Mechanism: The aldehyde group reacts with hydroxylamine to form an oxime. The oxime's oxygen atom then acts as a nucleophile, displacing the C2-chloro substituent in an intramolecular cyclization to form the isoxazole ring.

-

Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol or methanol, often in the presence of a base such as sodium acetate or pyridine to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the cyclization.

Quantitative Data Summary

Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.

| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Hydroxylamine HCl | Ethanol | Sodium Acetate | Reflux | 3-6 | 80-95 |

| Hydroxylamine HCl | Methanol | Pyridine | Reflux | 4-8 | 75-90 |

| Hydroxylamine HCl | Acetic Acid | Sodium Acetate | 100 | 2-4 | 85-95 |

Experimental Protocol: General Procedure for the Synthesis of 7,8,9-Trimethoxyisoxazolo[4,5-c]quinoline

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

-

Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Purification: Dry the product under vacuum. Recrystallization from ethanol or purification via column chromatography can be performed if needed.

Synthesis of 7,8,9-Trimethoxythieno[3,2-c]quinolines

Thieno[3,2-c]quinolines can be synthesized from 2-chloroquinoline-3-carbaldehydes by reaction with sulfur-containing nucleophiles, such as thioglycolic acid esters. This reaction builds the fused thiophene ring.

Application Notes:

-

Reaction Mechanism: The reaction typically involves a base-catalyzed condensation of the aldehyde with the active methylene group of the thioglycolate ester. This is followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the chlorine at the C2 position.

-

Reagents and Conditions: Ethyl or methyl thioglycolate are common reagents. A base such as sodium ethoxide, potassium carbonate, or an organic base like DBU is required to deprotonate the thioglycolate. The reaction is often carried out in an aprotic polar solvent like DMF or a protic solvent like ethanol.

Quantitative Data Summary

Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.

| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Thioglycolate | Ethanol | Sodium Ethoxide | Reflux | 5-10 | 65-80 |

| Methyl Thioglycolate | DMF | K₂CO₃ | 80-100 | 4-8 | 70-85 |

| Methyl Thioglycolate | Acetonitrile | DBU | Reflux | 3-6 | 75-90 |

Experimental Protocol: General Procedure for the Synthesis of Ethyl 7,8,9-Trimethoxythieno[3,2-c]quinoline-2-carboxylate

-

Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add ethyl thioglycolate (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to 90°C with stirring. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography on silica gel.

Visualizations

Experimental and Synthetic Workflows

Caption: General workflow for the synthesis of fused quinolines.

Caption: Reaction pathway for the synthesis of Pyrazolo[4,3-c]quinolines.

References

Application Notes and Protocols: Reaction of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for a multitude of pharmacologically active agents. Their diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug discovery. The functionalization of the quinoline ring is a key strategy for modulating their therapeutic potential.

This document provides detailed application notes and experimental protocols for the reaction of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde with various primary and secondary amines. This reaction, a nucleophilic aromatic substitution (SNAr), is a versatile method for introducing diverse amino functionalities at the C2 position of the quinoline core, leading to the synthesis of a library of 2-aminoquinoline-3-carbaldehyde derivatives with potential applications in drug development.

Reaction Overview

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C2 carbon of the quinoline ring, facilitated by the electron-withdrawing effect of the quinoline nitrogen and the aldehyde group. The subsequent displacement of the chloride leaving group yields the corresponding 2-aminoquinoline-3-carbaldehyde derivative.

General Reaction Scheme:

Applications in Drug Discovery